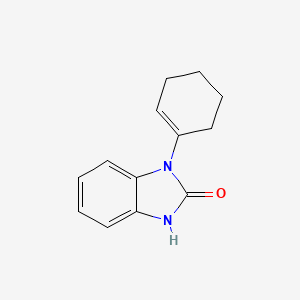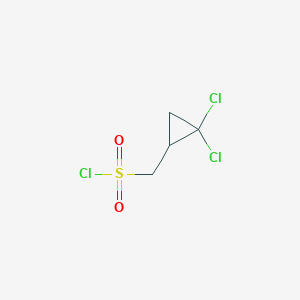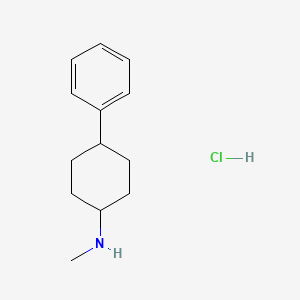![molecular formula C12H20N4 B1419447 2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 408510-04-3](/img/structure/B1419447.png)
2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile
Descripción general
Descripción
2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile (CMPN) is a synthetic compound with a wide range of applications in scientific research. CMPN is often used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the synthesis of various pharmaceuticals, biochemicals, and other materials. CMPN has been studied for its potential to act as a neurotransmitter and has been used to study the effects of various drugs on the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Baylis-Hillman Chemistry : The treatment of piperazine with various methylenealkanenitriles, including derivatives similar to 2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile, leads to the synthesis of bis[(2Z)-2-cyanoalk-2-en-1-yl]piperazines and bis[(2E)-3-aryl-2-methoxycarbonylprop-2-en-1-yl]piperazines (Basavaiah & Reddy, 2001).
Pharmacological Research
- Design and Synthesis for Pharmacological Applications : A study on the design and synthesis of novel piperazine derivatives, related to the chemical structure , has shown antidepressant and antianxiety activities in albino mice (Kumar et al., 2017).
- DNA-Directed Alkylating Agents : Piperazine analogs, including those with structures related to 2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile, were evaluated for their DNA affinity and antitumor activity (Al-Soud & Al-Masoudi, 2004).
Biochemistry and Molecular Studies
- Synthesis of Multidentate Bifunctional Organic Ligands : A multidentate bifunctional organic ligand, related to the compound , has been synthesized and characterized, showing potential as a versatile building block for coordination and supramolecular chemistry (Cheadle et al., 2013).
Antimicrobial and Antiviral Activities
- Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities : Urea and thiourea derivatives of piperazine doped with specific agents, similar in structure to the compound , have shown promising antiviral and antimicrobial activities (Krishna Reddy et al., 2013).
Metabolism and Analysis in Biological Systems
- Analysis in Rat Plasma and Tissues : Studies have been conducted on the metabolism and analysis of piperazine derivatives in rat plasma and tissues, providing insights into the pharmacokinetics of similar compounds (Jiang et al., 2007).
Propiedades
IUPAC Name |
2-[4-(2-cyanopropan-2-yl)piperazin-1-yl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-11(2,9-13)15-5-7-16(8-6-15)12(3,4)10-14/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZFVYAYXCWTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



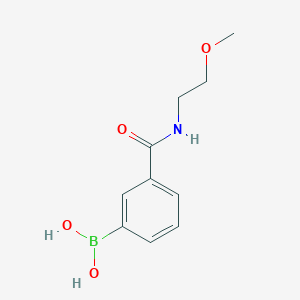
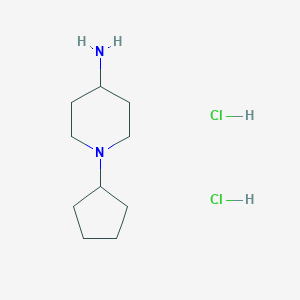
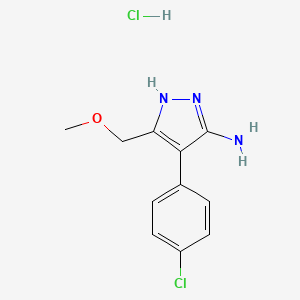
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B1419370.png)
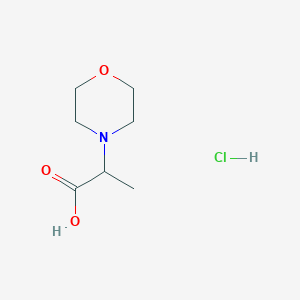
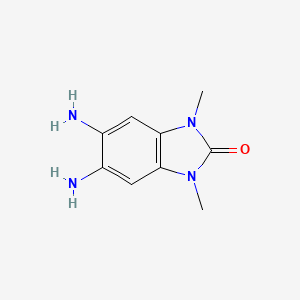
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
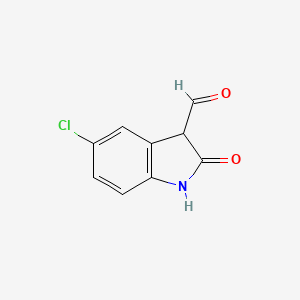

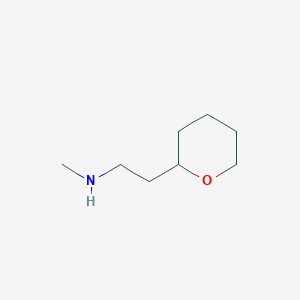
![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)
